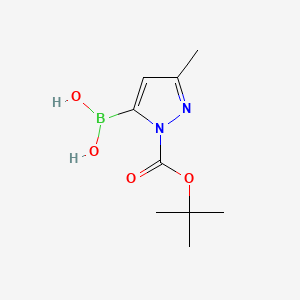

Acide (1-(tert-butoxycarbonyl)-3-méthyl-1H-pyrazol-5-yl)boronique

Vue d'ensemble

Description

“(1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronic acid” is a boronic acid derivative. Boronic acids are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of Grignard reagents or through lithium–halogen exchange . The tert-butoxycarbonyl (Boc) group can be used for nitrogen-containing heterocycles such as pyrroles, indoles, azaindoles, and pyrazoles where the N-Boc-protected pyrroles and indole S18-1 are selectively borylated into the 3 position .

Molecular Structure Analysis

The molecular structure of “(1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronic acid” can be represented by the SMILES string CC(C)(C)OC(=O)N1C=C(C)C(=N1)B(O)O .

Chemical Reactions Analysis

Boronic acids are known to undergo a variety of chemical reactions. These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations . They can also be involved in Suzuki-Miyaura cross-coupling reactions .

Applications De Recherche Scientifique

Couplage croisé de Suzuki–Miyaura

Acide 1-BOC-3-méthylpyrazole-5-boronique : est un réactif précieux dans la réaction de couplage croisé de Suzuki–Miyaura, qui est une méthode essentielle pour former des liaisons carbone-carbone en chimie organique. Cette réaction est largement utilisée en raison de ses conditions douces et de sa tolérance aux groupes fonctionnels. Le dérivé d'acide boronique sert de partenaire nucléophile, transférant son groupe organique à un catalyseur métallique, généralement du palladium, qui est ensuite couplé à un halogénure organique électrophile .

Synthèse des inhibiteurs du domaine bromodomaine BET

Le composé est utilisé dans la synthèse des inhibiteurs de la protéine BET (bromodomaine et extra terminal). Ces inhibiteurs sont importants dans l'étude de la régulation de la transcription et ont des applications thérapeutiques potentielles dans le cancer et les maladies inflammatoires. La fraction d'acide boronique est essentielle pour la construction du cycle pyrazole, une structure centrale dans de nombreux inhibiteurs BET .

Développement de molécules fluorescentes photochromiques

Les chercheurs utilisent l'acide 1-BOC-3-méthylpyrazole-5-boronique pour préparer des molécules fluorescentes photochromiques photo-échangeables à base de naphtalimide. Ces molécules ont des applications dans les techniques d'imagerie avancées, où elles peuvent être utilisées pour suivre les processus biologiques avec une résolution spatiale et temporelle élevée .

Création de bibliothèques chimiques codées par l'ADN

Ce composé joue un rôle dans le développement de bibliothèques chimiques codées par l'ADN. En facilitant les réactions de couplage de Suzuki catalysées par le palladium avec des halogénures d'aryle liés à l'ADN, il permet la création de vastes bibliothèques de composés. Ces bibliothèques sont un outil puissant pour la découverte de médicaments, permettant un criblage rapide de candidats médicaments potentiels .

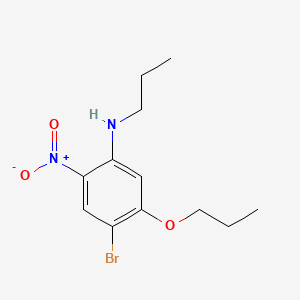

Synthèse des modulateurs de la γ-sécrétase

Acide 1-BOC-3-méthylpyrazole-5-boronique : est impliqué dans la préparation d'aminothiazoles en tant que modulateurs de la γ-sécrétase. Ces modulateurs sont importants pour la recherche sur la maladie d'Alzheimer, car ils peuvent influencer la production de peptides bêta-amyloïdes, un facteur clé de la pathologie de la maladie .

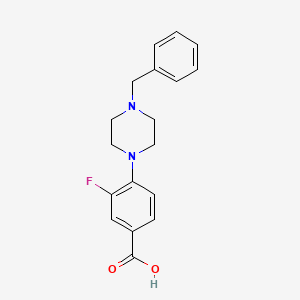

Inhibiteurs de JAK2 pour les troubles myéloprolifératifs

Le composé est utilisé dans la synthèse d'amino-pyrido-indol-carboxamides, qui sont des inhibiteurs potentiels de JAK2 pour le traitement des troubles myéloprolifératifs. JAK2 est une kinase impliquée dans les voies de signalisation qui contrôlent la production de cellules sanguines, et son inhibition peut aider à gérer des affections comme la polycythémie vraie et la myélofibrose .

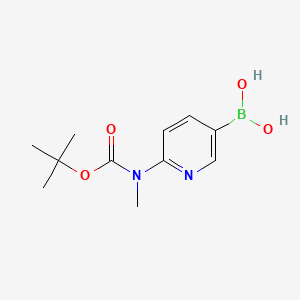

Inhibiteurs de TGF-β1 et de la signalisation A active

Il est également un réactif pour créer des dérivés de pyridine qui agissent comme inhibiteurs de TGF-β1 et de la signalisation A active. Ces inhibiteurs ont des applications potentielles dans le traitement de la fibrose et du cancer, car TGF-β1 est une cytokine qui joue un rôle dans la croissance cellulaire, la différenciation et la réponse immunitaire .

Inhibiteurs de la kinase c-Met pour le traitement du cancer

Enfin, l'acide 1-BOC-3-méthylpyrazole-5-boronique est utilisé dans la préparation d'analogues de MK-2461, qui sont des inhibiteurs de la kinase c-Met. c-Met est une tyrosine kinase réceptrice impliquée dans divers aspects de la biologie du cancer, notamment la métastase et l'angiogenèse. Inhiber cette kinase est une stratégie prometteuse en thérapie anticancéreuse .

Mécanisme D'action

Target of Action

1-BOC-3-Methylpyrazole-5-boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound also shows potential as a pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .

Mode of Action

The compound plays a crucial role in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules . The compound’s boronic acid group is particularly important in this process, as it is readily transferred to palladium in the transmetalation step .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, which are important for its role in the sm coupling reaction

Result of Action

The result of the compound’s action in the SM coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of complex organic molecules. In the context of antileishmanial and antimalarial activity, one of the pyrazole derivatives synthesized using this compound displayed superior antipromastigote activity .

Action Environment

The action of 1-BOC-3-Methylpyrazole-5-boronic acid is influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound can perform effectively under a wide range of conditions.

Safety and Hazards

Orientations Futures

The use of boronic acids in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The functionalization of indoles, including the determination of their biological activities, has been the subject of considerable scientific research interest . Therefore, the study of “(1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronic acid” and similar compounds could potentially lead to the development of new drugs and other chemical products in the future .

Propriétés

IUPAC Name |

[5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BN2O4/c1-6-5-7(10(14)15)12(11-6)8(13)16-9(2,3)4/h5,14-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGANVBFCXPIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NN1C(=O)OC(C)(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681572 | |

| Record name | [1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-27-3 | |

| Record name | 1-(1,1-Dimethylethyl) 5-borono-3-methyl-1H-pyrazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-3-methylpyrazole-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid](/img/structure/B580743.png)

![Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B580750.png)

![1,3,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B580751.png)

![2-Phenylimidazo[1,2-a]pyridin-7-amine](/img/structure/B580763.png)